1-Neopentylcyclopropan-1-ol
Description
Historical Context and Evolution of Cyclopropanol (B106826) Research
The first synthesis of the parent compound, cyclopropanol, was reported in 1942 by Magrane and Cottle, arising from an unexpected reaction of epichlorohydrin (B41342) with magnesium bromide and ethyl Grignard reagent. organic-chemistry.org This serendipitous discovery opened the door to a new class of compounds. Early research focused on understanding the fundamental properties and reactivity of these strained alcohols. Over the decades, the development of more versatile and reliable synthetic methods, such as the Kulinkovich reaction, has significantly expanded the accessibility and, consequently, the research interest in substituted cyclopropanols. organic-chemistry.orgwikipedia.org The evolution of cyclopropanol chemistry has been marked by a shift from fundamental curiosity to their strategic use as versatile three-carbon building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.govrsc.org
Unique Structural and Electronic Features of Cyclopropanol Systems
The chemical behavior of cyclopropanols is intrinsically linked to the unique structural and electronic properties of the three-membered ring.
Cyclopropane (B1198618) possesses a significant amount of ring strain, estimated to be around 27.5 kcal/mol, arising from two main factors: angle strain due to the compressed C-C-C bond angles of 60° (a significant deviation from the ideal 109.5° for sp³ hybridized carbons) and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. researchgate.netuni-hannover.de This high strain energy makes the cyclopropane ring susceptible to cleavage reactions, behaving in some respects like a carbon-carbon double bond. The bonds in cyclopropane are often described as "bent" or "Walsh" orbitals, which have a higher p-character and are located outside the direct internuclear axis, contributing to their reactivity towards electrophiles. researchgate.netuni-hannover.de
The presence of a hydroxyl group directly attached to the cyclopropane ring has a profound impact on its reactivity. The oxygen atom, being electronegative, can influence the electronic nature of the ring. More significantly, the hydroxyl group can act as an internal nucleophile or a directing group in various transformations. It can also be deprotonated to form a cyclopropoxide, which can then undergo a variety of ring-opening or rearrangement reactions. nih.gov Studies have shown that intramolecular interactions can exist between the hydroxyl group and the cyclopropane ring, further modulating its reactivity. The hydroxyl group facilitates ring-opening reactions under milder conditions compared to their non-hydroxylated counterparts, often leading to the formation of β-functionalized ketones or other valuable synthetic intermediates. researchgate.net
Specific Academic Research Focus on Tertiary Cyclopropanols
Tertiary cyclopropanols, which are characterized by a hydroxyl-bearing carbon atom that is also bonded to three other carbon atoms (one within the ring and two exocyclic), have garnered significant attention in recent academic research. Their utility stems from their role as precursors to a variety of functional groups and molecular scaffolds. Research has focused on their synthesis and their participation in a diverse array of transformations, including ring-opening cross-coupling reactions, rearrangements, and fragmentations. researchgate.netnih.gov The presence of two substituents on the carbinol carbon allows for the generation of quaternary centers upon ring opening, a valuable transformation in organic synthesis.
Rationale for Investigating 1-Neopentylcyclopropan-1-ol
The specific investigation of this compound is driven by the desire to understand the interplay between the inherent reactivity of a tertiary cyclopropanol and the extreme steric demands of a neopentyl group.
The neopentyl group, (CH₃)₃CCH₂-, is renowned for its significant steric bulk. This is due to the quaternary carbon atom adjacent to the point of attachment, which effectively shields that site from external reagents. In many reaction types, the presence of a neopentyl group dramatically slows down reaction rates, particularly for bimolecular nucleophilic substitution (SN2) reactions.
In the context of this compound, the neopentyl group is expected to exert a profound influence on its chemical behavior. For instance, in reactions involving nucleophilic attack at the carbinol carbon or the adjacent ring carbons, the steric hindrance of the neopentyl group would be expected to play a significant role in determining the regioselectivity and stereoselectivity of the outcome. In ring-opening reactions, the bulky neopentyl group could influence the conformational preferences of reaction intermediates, thereby directing the stereochemical course of the transformation. While specific experimental data on this compound is not widely available in the surveyed literature, the well-established principles of steric effects provide a strong basis for predicting its unique reactivity, making it a compelling target for synthetic and mechanistic studies.
Potential as a Precursor in Complex Organic Transformations
The strained nature of the cyclopropane ring makes 1-substituted cyclopropanols, such as this compound, versatile precursors for a variety of complex organic transformations, primarily through ring-opening reactions. rsc.org These reactions allow for the generation of highly functionalized, linear carbon chains from a compact cyclic starting material. nih.gov Cyclopropanols are often regarded as synthetic equivalents of homoenolates, which are reactive intermediates that exhibit umpolung (reverse polarity) reactivity at the β-carbon relative to the carbonyl group. rsc.orgnih.govresearchgate.net
The ring-opening of cyclopropanols can be initiated by a range of reagents and conditions:
Electrophilic Cleavage : Ring-opening can be induced by various electrophiles, including Brønsted acids, halogens, and transition or non-transition metal salts. arkat-usa.org For instance, acid-catalyzed rearrangements can lead to the formation of substituted cyclobutanones via a pinacol-type rearrangement or to the formation of β-substituted ketones. nih.govorganic-chemistry.org Lewis acids like titanium tetrachloride (TiCl₄) are also effective in promoting ring-opening reactions. rsc.orgrsc.org
Metal-Catalyzed Cross-Coupling : Transition metals are widely used to catalyze the ring-opening of cyclopropanols and subsequent coupling with various partners. Copper-catalyzed cross-coupling reactions with alkyl halides can form new carbon-carbon bonds, leading to β-alkylated ketones. nih.gov Cobalt catalysts can promote coupling reactions with alkynes to afford β-alkenyl ketones or cyclopentenol (B8032323) derivatives. researchgate.net
Radical Reactions : Homolytic cleavage of a C-C bond in the cyclopropane ring generates β-keto radical intermediates. rsc.org This can be achieved through photoinduced charge transfer in the presence of electron-deficient olefins, leading to the formation of distantly functionalized ketones. chemrxiv.org
These ring-opening strategies transform the cyclopropanol motif into valuable linear structures, which are key intermediates in the synthesis of more complex molecules and natural products. nih.govresearchgate.net The specific substitution on the cyclopropanol, such as the bulky neopentyl group in this compound, would be expected to influence the regiochemical outcome of these ring-opening events.
| Reaction Type | Reagents/Catalyst | Intermediate | Product Type | Reference |
|---|---|---|---|---|
| Organozinc-Promoted Ring Opening | Dialkylzinc (e.g., Et₂Zn) | Zinc Homoenolate | α-Methyl Ketone | arkat-usa.org |
| Acid-Catalyzed Rearrangement | Brønsted or Lewis Acid (e.g., TiCl₄) | Carbocation | Cyclobutanone | organic-chemistry.org |
| Copper-Catalyzed Cross-Coupling | Cu Catalyst, Alkyl Halide | Organocopper Species | β-Alkylated Ketone | nih.gov |
| Photoredox-Catalyzed Ring Opening | Photocatalyst, Electrophilic Alkene | β-Keto Radical | Distantly Functionalized Ketone | chemrxiv.org |
| Cobalt-Catalyzed Annulation | Co Catalyst, Alkyne | Cobalt Homoenolate | Cyclopentenol | researchgate.net |
Scope and Objectives of Academic Research on this compound
Academic research on 1-substituted cyclopropanols, including derivatives like this compound, is driven by the desire to harness their unique reactivity for the efficient construction of complex molecular architectures. The primary objectives of this research can be broadly categorized.
A major focus is the development of novel synthetic methodologies . This includes refining existing methods like the Kulinkovich reaction to improve yields and expand substrate scope, as well as developing asymmetric variants to access enantiomerically pure cyclopropanols. wikipedia.orgthieme-connect.combeilstein-journals.org The ability to control stereochemistry is crucial for applications in medicinal chemistry and the synthesis of bioactive natural products. rsc.orgbeilstein-journals.org
Another key objective is the exploration of new and diverse reactivity patterns . Researchers are continuously investigating new catalytic systems—spanning transition metals, Lewis acids, and photoredox catalysts—to achieve unprecedented ring-opening transformations. nih.govchemrxiv.orgnih.gov This involves expanding the range of coupling partners that can be used, such as alkynes, alkenes, and various electrophiles, to generate a wider array of functionalized products. researchgate.netchemrxiv.orgthieme.de
Mechanistic investigations form the fundamental underpinning of this research. arkat-usa.org Scientists aim to elucidate the precise mechanisms of these transformations, including the characterization of transient intermediates like metal homoenolates, β-keto radicals, and cationic species. rsc.orgresearchgate.netcdnsciencepub.com A deeper understanding of these reaction pathways allows for more rational reaction design and optimization. For a substrate like this compound, a key research question would be how the sterically demanding neopentyl group influences the stability and reactivity of these intermediates, thereby affecting the regioselectivity and stereoselectivity of the ring-opening process.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2-dimethylpropyl)cyclopropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2,3)6-8(9)4-5-8/h9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWZPTZLBGKIER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Neopentylcyclopropan 1 Ol and Its Derivatives
Historical and Classical Synthetic Approaches to Cyclopropanols
The journey to synthesize cyclopropanols began with methods that were often limited in scope and efficiency. Early approaches frequently involved multi-step sequences and harsh reaction conditions. One of the seminal methods involved the reaction of 1,3-dihalopropanes with a reducing agent to form the cyclopropane (B1198618) ring, followed by functional group manipulation to introduce the hydroxyl group.
Another classical approach is the intramolecular cyclization of γ-haloketones, known as the Freund reaction, which was one of the earliest methods for forming a cyclopropane ring. Subsequent reduction of the cyclopropyl (B3062369) ketone would then yield the corresponding cyclopropanol (B106826). These early methods, while historically significant, often suffered from low yields and a lack of generality.
A significant advancement in the classical synthesis of cyclopropanols was the development of the Kulinkovich reaction. organic-chemistry.orgnrochemistry.com This reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst to produce 1-substituted cyclopropanols. organic-chemistry.org The mechanism is believed to involve the formation of a titanacyclopropane intermediate. organic-chemistry.orgyoutube.com
| Reaction Name | Description | Key Reagents |
| Freund Reaction | Intramolecular cyclization of γ-haloketones. | Zinc, Sodium |
| Kulinkovich Reaction | Reaction of esters with Grignard reagents to form 1-substituted cyclopropanols. organic-chemistry.orgnrochemistry.com | Grignard reagent, Ti(O-i-Pr)4 |
Contemporary Strategies for the Formation of Tertiary Cyclopropanols
Modern synthetic chemistry has brought forth a host of more sophisticated and versatile methods for the construction of tertiary cyclopropanols. These contemporary strategies often provide higher yields, greater functional group tolerance, and opportunities for stereoselective synthesis.
A prominent modern method involves the addition of organometallic reagents to cyclopropanone (B1606653) or its synthetic equivalents. Due to the instability of cyclopropanone itself, various synthons have been developed to serve as masked cyclopropanone precursors. These can react with organolithium or Grignard reagents to afford the desired tertiary cyclopropanols.
Furthermore, the strategic use of cyclopropanation reactions of silyl (B83357) enol ethers derived from ketones has emerged as a powerful tool. The resulting silyloxycyclopropanes can then be readily deprotected to yield the cyclopropanol. This approach allows for the formation of the cyclopropane ring and the introduction of the hydroxyl group in a more controlled manner.
The development of catalytic and asymmetric methods represents the forefront of cyclopropanol synthesis. Chiral catalysts can be employed in cyclopropanation reactions to induce enantioselectivity, providing access to optically active tertiary cyclopropanols, which are valuable building blocks in medicinal chemistry and natural product synthesis.
Specific Synthetic Routes to 1-Neopentylcyclopropan-1-ol
While the literature does not describe a specific, optimized synthesis of this compound, its preparation can be envisioned through the application of established synthetic methodologies for tertiary cyclopropanols.
Carbenoid-mediated cyclopropanation of an appropriately substituted alkene is a powerful strategy for the construction of the cyclopropane ring.
The Simmons-Smith reaction, which employs a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple, is a classic and reliable method for cyclopropanation. organicreactions.orgwikipedia.orgyoutube.com To synthesize this compound via this route, a suitable precursor would be a silyl enol ether of a neopentyl-containing ketone.
For instance, the reaction could proceed as follows:
Formation of the Silyl Enol Ether: A ketone bearing a neopentyl group, such as 1-(neopentyl)ethan-1-one, can be converted to its corresponding silyl enol ether using a strong base like lithium diisopropylamide (LDA) followed by trapping with a trialkylsilyl halide (e.g., trimethylsilyl (B98337) chloride).
Simmons-Smith Cyclopropanation: The resulting silyl enol ether would then be subjected to the Simmons-Smith conditions (CH₂I₂/Zn-Cu) to form the cyclopropanated intermediate, a 1-silyloxy-1-neopentylcyclopropane. organicreactions.orgwikipedia.orgyoutube.com
Deprotection: Finally, cleavage of the silyl ether, typically with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or hydrofluoric acid (HF), would yield the target molecule, this compound.
Modifications of the Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can offer improved reactivity and reproducibility. wikipedia.org
| Step | Reagents and Conditions | Intermediate/Product |
| 1 | LDA, THF, -78 °C; then TMSCl | Silyl enol ether of 1-(neopentyl)ethan-1-one |
| 2 | CH₂I₂/Zn-Cu, Et₂O | 1-Neopentyl-1-(trimethylsilyloxy)cyclopropane |
| 3 | TBAF, THF | This compound |
The use of diazo compounds in the presence of a transition metal catalyst, such as rhodium or copper complexes, provides another avenue for cyclopropanation. wikipedia.orgmasterorganicchemistry.com The reaction of a suitable enol ether with diazomethane (B1218177) (CH₂N₂) under catalytic conditions would lead to the formation of the cyclopropane ring. masterorganicchemistry.com Similar to the Simmons-Smith approach, a silyl enol ether of a neopentyl ketone would be a logical starting material.
The catalytic cycle typically involves the formation of a metal-carbene intermediate, which then transfers the methylene (B1212753) group to the double bond of the enol ether. Subsequent deprotection of the silyloxy group would afford this compound. This method can offer advantages in terms of catalyst control over stereoselectivity.
An alternative strategy involves the conjugate addition of an organometallic reagent to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. For the synthesis of this compound, this could be conceptualized as follows:
Starting Material: An α,β-unsaturated ester or ketone with a leaving group in the γ-position.
Conjugate Addition: A neopentyl-containing organometallic reagent, such as neopentylmagnesium bromide or neopentyllithium (B1624585), would be added in a 1,4-fashion to the α,β-unsaturated system.
Intramolecular Cyclization: The resulting enolate would then undergo an intramolecular nucleophilic substitution to displace the leaving group, forming the cyclopropane ring and yielding a cyclopropyl carbonyl compound.
Reduction/Addition: The carbonyl group of the resulting cyclopropyl ketone or ester could then be reduced (e.g., with NaBH₄) or reacted with another organometallic reagent to generate the tertiary alcohol.
This approach, while potentially longer, offers a different disconnection and may be advantageous depending on the availability of starting materials.
Addition of Organometallic Reagents to α,β-Unsaturated Systems
Organolithium and Grignard Reagent Additions
The addition of organometallic reagents, such as organolithium and Grignard reagents, to a carbonyl group represents one of the most fundamental and direct methods for the formation of tertiary alcohols. researchgate.netlibretexts.org In the context of synthesizing this compound, this would involve the reaction of a neopentyl organometallic reagent with cyclopropanone. The core of this reaction is the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the cyclopropanone. youtube.com This addition leads to the formation of a magnesium or lithium alkoxide intermediate, which upon acidic workup, yields the final tertiary cyclopropanol. youtube.comdalalinstitute.com
However, the practical application of this method is hampered by the instability and high reactivity of cyclopropanone itself, which is prone to polymerization and ring-opening reactions. Consequently, synthetic chemists often turn to cyclopropanone surrogates or equivalents. A notable emerging strategy involves the use of 1-phenylsulfonylcyclopropanols as stable, effective precursors that generate the corresponding cyclopropanone in situ. The addition of various organometallic reagents to these precursors provides a high-yielding route to 1-substituted tertiary cyclopropanols. researchgate.net
The general mechanism for this approach is outlined below:
Nucleophilic Addition: The organometallic reagent (e.g., neopentyllithium or neopentylmagnesium bromide) adds to the carbonyl carbon. youtube.com
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
Protonation: Subsequent aqueous acidic workup protonates the alkoxide to yield the tertiary alcohol. youtube.com
| Reagent Type | Carbonyl Substrate | Intermediate | Product |
| Neopentyllithium | Cyclopropanone | Lithium cyclopropoxide | This compound |
| Neopentylmagnesium bromide | Cyclopropanone | Magnesium cyclopropoxide | This compound |
Intramolecular Ring-Closure Reactions
Intramolecular ring-closure, or cyclization, offers a powerful alternative for constructing the strained cyclopropane ring. acs.org These reactions typically involve a molecule containing both a nucleophilic center and a suitable leaving group, positioned to allow for a 3-exo-tet cyclization. One of the most prominent strategies in this category is the Michael-Initiated Ring Closure (MIRC) reaction. rsc.org This tandem process involves a Michael addition of a nucleophile to an α,β-unsaturated system, which creates an enolate intermediate that then undergoes an intramolecular nucleophilic substitution to close the ring. nih.govrsc.org
The key steps in a MIRC reaction for forming a cyclopropane derivative are:
Michael Addition: A nucleophile adds to an electron-deficient alkene.
Enolate Formation: A transient enolate or carbanion intermediate is generated.
Intramolecular Cyclization: The intermediate attacks an electrophilic carbon bearing a leaving group within the same molecule, displacing the leaving group and forming the cyclopropane ring. rsc.org
This strategy is highly versatile for creating polysubstituted cyclopropanes. nih.govrsc.org
Base-mediated annulation is a specific and widely used subclass of intramolecular ring-closure reactions. researchgate.net In this approach, a base is used to generate a carbanion from a suitable precursor, which then acts as the nucleophile in a tandem Michael addition-intramolecular cyclization sequence. nih.govrsc.org For instance, the reaction between 2-arylacetonitriles and α-bromo α,β-unsaturated nitriles can be promoted by a base like cesium carbonate (Cs₂CO₃) to produce highly functionalized dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.govrsc.org
A proposed mechanism involves the following steps:
Deprotonation: The base abstracts an acidic proton from the Michael donor (e.g., 2-arylacetonitrile) to form a carbanion.
Michael Addition: The carbanion attacks the Michael acceptor (e.g., an α-bromoenonitrile).
Intramolecular Substitution: The resulting intermediate undergoes an intramolecular nucleophilic substitution, where the newly formed nucleophilic center displaces the bromide leaving group to form the three-membered ring. nih.gov
This method is valued for its operational simplicity, mild reaction conditions, and tolerance for a variety of functional groups on the reacting partners. nih.govrsc.org
Emerging Synthetic Pathways for Tertiary Cyclopropanols
Research into cyclopropanol synthesis is an active area, leading to the development of novel and more efficient methodologies. rsc.org These emerging pathways often leverage transition-metal catalysis or biocatalysis to achieve transformations that are difficult using traditional methods.
Palladium-Catalyzed Reactions: Palladium catalysis has been employed for the diastereoselective synthesis of highly substituted cyclopropanols, which can then undergo further transformations like ring-opening or isomerization. nih.gov More recently, a palladium-catalyzed cyclopropanol ring-opening carbonylation has been developed to access key γ-ketoester intermediates, showcasing a novel application for these strained alcohols in complex molecule synthesis. acs.org
Oxidative Hydrolysis of Vinylboronates: A versatile and scalable two-step protocol has been developed for the diastereoselective synthesis of 2-substituted cyclopropanols. chemrxiv.org This method involves the cyclopropanation of vinyl boron pinacolates (vinyl-BPins) followed by a carefully controlled two-step oxidative hydrolysis, which avoids decomposition of the sensitive cyclopropanol product. chemrxiv.org
Biocatalytic Approaches: Engineered enzymes are being repurposed for the stereoselective synthesis of cyclopropanol derivatives. For example, a dehaloperoxidase enzyme has been engineered to catalyze the asymmetric cyclopropanation of vinyl esters with ethyl diazoacetate, providing a novel biocatalytic route to chiral cyclopropanol esters with good to high levels of diastereoselectivity and enantioselectivity. acs.org
Copper-Catalyzed Ring Opening: While technically a reaction of cyclopropanols, copper-catalyzed ring-opening cross-coupling reactions are an emerging area that drives the synthesis of new cyclopropanol substrates. nih.gov These reactions often proceed via radical intermediates and can be used to construct complex molecular architectures, including all-carbon quaternary centers. nih.gov
| Emerging Method | Key Feature | Product Type | Reference |
| Pd-Catalyzed Carbonylation | Ring-opening and CO insertion | γ-Ketoesters | acs.org |
| Oxidative Hydrolysis | Uses cyclopropyl boronates | 2-Substituted cyclopropanols | chemrxiv.org |
| Biocatalysis | Engineered dehaloperoxidase | Chiral cyclopropanol esters | acs.org |
Stereoselective and Asymmetric Syntheses of Substituted 1-Neopentylcyclopropan-1-ols
Controlling the three-dimensional arrangement of atoms is a central goal in modern organic synthesis. For substituted cyclopropanols, which can possess multiple stereocenters, the development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science. rsc.orgbenthamdirect.comnih.gov
Chiral Auxiliary-Based Methods
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After the desired transformation, the auxiliary is removed, yielding an enantioenriched product. This strategy converts an enantioselective reaction into a diastereoselective one, which is often easier to control. tcichemicals.com
A novel strategy combining chiral auxiliaries with substrate-directed reactions has been developed for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. rsc.orgnih.govnih.gov This three-step sequence involves:
Aldol (B89426) Addition: A chiral auxiliary, such as an oxazolidinone, is used to control an aldol reaction with an α,β-unsaturated aldehyde, setting a temporary stereocenter. nih.gov
Diastereoselective Cyclopropanation: The hydroxyl group of the aldol product directs a subsequent cyclopropanation reaction (e.g., a Simmons-Smith reaction), controlling the facial selectivity and establishing the stereochemistry of the cyclopropane ring with high diastereoselectivity.
Auxiliary Removal: A retro-aldol reaction is then used to cleave the C-C bond, removing the chiral auxiliary and revealing the enantiopure cyclopropane carboxaldehyde. nih.gov
This "temporary stereocenter" approach effectively transfers the chirality from the auxiliary to the final cyclopropane product. nih.gov
Asymmetric Catalysis in Cyclopropanol Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product, making it a highly efficient and atom-economical approach. rsc.org This strategy has been successfully applied to the synthesis of chiral cyclopropanes and their derivatives. chemrxiv.orgbenthamdirect.comresearchgate.net
Several catalytic systems have been developed:
Transition Metal Catalysis: Chiral complexes of metals such as cobalt, rhodium, and copper are widely used. Cobalt(II) complexes with chiral porphyrin ligands have proven effective for the asymmetric cyclopropanation of various olefins with diazo reagents, affording products with high diastereo- and enantioselectivity. organic-chemistry.orgnih.gov Chiral-at-metal Rh(III) complexes have also been employed in Michael-initiated ring-closure reactions to produce chiral cyclopropanes with excellent enantiomeric excess. acs.org
Organocatalysis: Small organic molecules can act as chiral catalysts. For example, chiral amines have been used to activate α,β-unsaturated aldehydes towards cyclopropanation with stabilized ylides, proceeding through an iminium ion intermediate. princeton.edu
Biocatalysis: As mentioned previously, engineered enzymes offer a powerful platform for asymmetric cyclopropanation. Myoglobin and dehaloperoxidase variants have been developed to catalyze these reactions, providing access to nitrile- and ester-substituted cyclopropanes with exceptional levels of stereocontrol (up to >99% de and ee). acs.orgrochester.edu
The choice of catalyst and reaction conditions allows for fine-tuning of the stereochemical outcome, providing access to specific stereoisomers of substituted cyclopropanols.
| Catalysis Type | Catalyst Example | Key Feature | Reference |
| Transition Metal | Chiral Co(II)-porphyrin complex | Metalloradical mechanism | organic-chemistry.orgnih.gov |
| Organocatalysis | Chiral dihydroindole derivative | Iminium ion activation | princeton.edu |
| Biocatalysis | Engineered Myoglobin variant | High stereoselectivity in whole cells | rochester.edu |
Transition Metal Catalysis (e.g., Cu, Rh)
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient routes to complex molecules. Copper (Cu) and rhodium (Rh) complexes are particularly well-known for their ability to catalyze cyclopropanation reactions, typically through the reaction of an alkene with a diazo compound, which serves as a carbene precursor. wikipedia.org
In the context of synthesizing this compound, a hypothetical approach would involve the cyclopropanation of 3,3-dimethyl-1-butene (B1661986) with a carbene equivalent that incorporates a hydroxyl group or a precursor. The general mechanism for such a reaction involves the formation of a metal-carbene intermediate from the reaction of a diazo compound with the transition metal catalyst. This highly reactive species then adds across the double bond of the alkene to form the cyclopropane ring. wikipedia.org
Rhodium-Catalyzed Cyclopropanation: Rhodium carboxylate complexes, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the cyclopropanation of a wide range of olefins. wikipedia.orgnih.gov The reactions are often high-yielding and can be rendered enantioselective by employing chiral ligands. nih.gov For the synthesis of this compound, a potential, though less direct, route could involve the reaction of 3,3-dimethyl-1-butene with a diazo reagent containing a protected hydroxyl group.
Copper-Catalyzed Cyclopropanation: Copper complexes have a long history in catalyzing cyclopropanation reactions. rsc.org Similar to rhodium catalysts, copper catalysts react with diazo compounds to generate copper-carbene intermediates that then react with alkenes. sioc.ac.cnnih.gov The choice of ligand on the copper center can significantly influence the stereoselectivity of the reaction. sioc.ac.cn
A more direct and highly relevant transition metal-catalyzed method for the synthesis of this compound is the Kulinkovich reaction . This reaction utilizes a titanium catalyst, generated in situ from a titanium(IV) alkoxide and a Grignard reagent, to convert carboxylic esters into 1-substituted cyclopropanols. wikipedia.orgorganic-chemistry.org To synthesize this compound, a pivalic acid ester, such as methyl pivalate, would be treated with a Grignard reagent like ethylmagnesium bromide in the presence of a titanium catalyst, typically titanium(IV) isopropoxide [Ti(Oi-Pr)₄] or chlorotitanium triisopropoxide [ClTi(Oi-Pr)₃]. wikipedia.orgnrochemistry.com
The generally accepted mechanism involves the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide. This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis. wikipedia.orgorganic-chemistry.org An improved process for a similar compound, 1-methylcyclopropanol, highlights the use of titanium tetramethoxide as a catalyst to minimize side product formation. nih.gov
| Catalyst System | Substrates | General Reaction Conditions | Potential Product |
|---|---|---|---|
| Ti(Oi-Pr)₄ / EtMgBr | Methyl pivalate | Anhydrous solvent (e.g., THF, Et₂O), inert atmosphere, low to ambient temperature. wikipedia.orgnrochemistry.com | This compound |
| Rh₂(OAc)₄ | 3,3-Dimethyl-1-butene + Diazoacetyl precursor | Inert solvent, typically at room temperature. wikipedia.org | (Precursor to) this compound |
| Cu(I) / Chiral Bisoxazoline Ligand | 3,3-Dimethyl-1-butene + Diazomalonate | Anhydrous solvent, often requires an inert atmosphere. sioc.ac.cn | (Derivative of) this compound |
Biocatalytic Approaches (e.g., Enzyme-Mediated Cyclopropanation)
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high levels of selectivity and operating under mild, environmentally benign conditions. nih.gov Enzyme-mediated cyclopropanation reactions often utilize engineered heme proteins, such as variants of cytochrome P450 or myoglobin, to catalyze the transfer of a carbene group from a diazo compound to an alkene. nih.gov This approach is particularly valuable for achieving high diastereo- and enantioselectivity. nih.gov
The synthesis of this compound via a biocatalytic route would present significant challenges. The target molecule is a tertiary alcohol with a sterically demanding neopentyl group. Research has indicated that bulky substituents can hinder the binding of substrates within the active site of the enzyme, potentially leading to low or no reactivity. researchgate.net For instance, a bulky pivaloyl group has been observed to prevent recognition by an enzyme in a cyclopropanation reaction. researchgate.net
Despite these challenges, the field of directed evolution offers the potential to engineer enzymes with tailored active sites capable of accommodating sterically hindered substrates. nih.gov A hypothetical biocatalytic synthesis of this compound would involve screening a library of engineered heme proteins for activity with 3,3-dimethyl-1-butene and a suitable diazo reagent. Subsequent rounds of mutagenesis and screening could then be used to enhance the efficiency and selectivity of the desired transformation.
While direct enzymatic synthesis of tertiary alcohols is generally challenging, some biocatalytic methods for their preparation have been established, though not specifically for cyclopropanols of this type. researchgate.net Most biocatalytic cyclopropanations reported in the literature focus on the formation of cyclopropane rings with ester or other functional groups, which would require further chemical modification to yield the desired tertiary alcohol. nih.gov
| Biocatalyst Type | Substrates | General Reaction Conditions | Potential Challenges |
|---|---|---|---|
| Engineered Heme Proteins (e.g., Cytochrome P450 variants) | 3,3-Dimethyl-1-butene + Diazoacetyl precursor | Aqueous buffer, whole-cell or isolated enzyme, room temperature. nih.gov | Steric hindrance from the neopentyl group precursor may prevent substrate binding and catalysis. Low reactivity for the formation of a tertiary alcohol. researchgate.net |
| Engineered Tautomerase | α,β-Unsaturated aldehyde precursor + Diethyl 2-chloromalonate | Aqueous buffer with co-solvent, mild temperatures. nih.gov | Substrate scope may not accommodate the neopentyl group. The reaction produces a dicarboxylated cyclopropane, requiring multiple subsequent steps. |
Chemical Reactivity and Transformational Chemistry of 1 Neopentylcyclopropan 1 Ol
Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety
The three-membered ring of 1-neopentylcyclopropan-1-ol is susceptible to cleavage under various conditions, including acidic and metal-catalyzed environments. These reactions are of significant interest in synthetic chemistry as they provide pathways to functionalized linear compounds.
In the presence of acids, this compound undergoes ring-opening to form various products depending on the reaction conditions and the nature of the acid used. This transformation is initiated by the protonation of the hydroxyl group.
The acid-catalyzed ring-opening of this compound commences with the protonation of the tertiary hydroxyl group by an acid, forming a good leaving group, water. The departure of water generates a highly unstable cyclopropyl (B3062369) cation. This cation can then undergo several rearrangement pathways to achieve a more stable electronic configuration.
One primary pathway involves the cleavage of one of the cyclopropane C-C bonds. This ring-opening process is driven by the release of the significant strain energy inherent in the three-membered ring, estimated to be around 27 kcal/mol. The cleavage can lead to the formation of a more stable, open-chain carbocation, which can then be trapped by a nucleophile or undergo further rearrangement. For instance, the cleavage of the C1-C2 bond would lead to a primary carbocation, which is generally disfavored. However, the cleavage of the C2-C3 bond, followed by a hydride shift, could lead to a more stable secondary or tertiary carbocation.
Another potential pathway involves a concerted ring-opening and migration of a substituent. In the case of this compound, the bulky neopentyl group might influence the stereochemical outcome of such rearrangements.
The table below summarizes the key steps in the acid-catalyzed rearrangement of this compound.
| Step | Description | Intermediate/Product |
| 1 | Protonation of the hydroxyl group | Oxonium ion |
| 2 | Loss of water | Cyclopropyl cation |
| 3 | Ring-opening via C-C bond cleavage | Acyclic carbocation |
| 4 | Nucleophilic attack or rearrangement | Final product |
The regioselectivity of the acid-catalyzed ring cleavage of substituted cyclopropanols is a critical aspect of their reactivity. In the case of this compound, the cleavage of the cyclopropane ring can occur at either the C1-C2(C3) bond or the C2-C3 bond. The regiochemical outcome is often governed by the stability of the resulting carbocationic intermediate. Cleavage of the C1-C2 bond would initially place the positive charge on a secondary carbon, whereas cleavage of the C2-C3 bond would result in a primary carbocation, which is less stable. Therefore, the pathway involving the formation of the more substituted carbocation is generally favored.
The stereoselectivity of the ring-opening process is also of paramount importance. For cyclopropanols with stereocenters, the ring-opening can proceed with either retention or inversion of configuration, depending on the mechanism. In many cases, the ring-opening is stereospecific. For example, the acid-catalyzed ring-opening of certain cyclopropanols has been shown to proceed through an electrocyclic process, where the stereochemistry of the starting material dictates the stereochemistry of the product. The bulky neopentyl group in this compound is expected to exert a significant steric influence on the stereochemical course of the reaction, potentially favoring the formation of one stereoisomer over another.
Transition metals, particularly palladium and gold, have emerged as powerful catalysts for the ring-opening of cyclopropanols. These metals can activate the cyclopropane ring towards cleavage under mild conditions, often with high chemo- and regioselectivity.
Palladium catalysts are well-known for their ability to promote the ring-opening of cyclopropanols. The reaction typically proceeds through an oxidative addition of the palladium(0) catalyst to the C1-C2 bond of the cyclopropane ring, forming a palladacyclobutane intermediate. This intermediate can then undergo various transformations, such as β-carbon elimination or reductive elimination, to afford different products.
For this compound, a plausible palladium-catalyzed reaction would involve the formation of a β-hydroxy enolate equivalent, which can then react with various electrophiles. The regioselectivity of the initial oxidative addition step is crucial and is influenced by both electronic and steric factors. The presence of the neopentyl group could direct the palladium catalyst to add to the less sterically hindered face of the cyclopropane ring.
The table below outlines a general scheme for the palladium-catalyzed ring-opening of this compound.
| Catalyst | Proposed Intermediate | Potential Transformation | Product Type |
| Palladium(0) | Palladacyclobutane | β-Carbon elimination | β,γ-Unsaturated ketone |
| Palladium(0) | Palladacyclobutane | Reductive elimination | Functionalized alkane |
Gold catalysts, typically in the form of gold(I) or gold(III) complexes, have also been employed for the ring-opening of cyclopropanols. Gold catalysts are highly carbophilic and can activate the cyclopropane ring by coordinating to the C-C bonds. This coordination weakens the bonds and facilitates ring-opening.
In the context of this compound, a gold catalyst could promote a formal [3+2] cycloaddition with an appropriate reaction partner, or it could catalyze an intramolecular rearrangement. The reaction pathway is highly dependent on the specific gold catalyst and the reaction conditions employed. Gold-catalyzed reactions are often characterized by their high efficiency and selectivity, proceeding under mild conditions.
Metal-Catalyzed Ring-Opening Transformations
Copper-Catalyzed Transformations
Copper catalysts are effective in promoting the ring-opening of cyclopropanols. These reactions often proceed through the formation of a copper(I) homoenolate intermediate after the cleavage of the C1-C2 bond of the cyclopropane ring. This intermediate can then participate in various coupling reactions. For this compound, copper-catalyzed transformations can lead to the formation of functionalized ketones.
For instance, the copper-catalyzed ring-opening of 1-substituted cyclopropanols can be utilized in asymmetric allylic substitution reactions with allyl phosphates, generating chiral quaternary carbon centers. sci-hub.se While specific studies on this compound are not prevalent, it is anticipated that it would undergo similar transformations. The general mechanism involves the formation of a copper(I) homoenolate from the cyclopropanol (B106826), which then engages in the substitution reaction. sci-hub.se
Copper-catalyzed ring-opening trifluoromethylation of cyclopropanols using reagents like the Togni-I reagent serves as another example of this reactivity, yielding β-trifluoromethyl ketones. rsc.org The reaction is believed to proceed via a radical pathway involving a β-keto radical intermediate. rsc.org
The general scheme for copper-catalyzed ring-opening of cyclopropanols is depicted below:
Table 1: General Scheme of Copper-Catalyzed Ring-Opening of Cyclopropanols| Reactant | Catalyst | Intermediate | Product |
|---|
It is important to note that the steric bulk of the neopentyl group could influence the reaction rates and yields in these copper-catalyzed transformations.
Other Transition Metal Catalysis (e.g., Rhodium)
Rhodium complexes are well-known for their ability to catalyze the activation of C-C bonds, including those in strained ring systems like cyclopropanes. nih.gov Rhodium-catalyzed reactions of cyclopropanols can lead to a variety of products through different mechanistic pathways, such as the formation of metallacyclobutane intermediates. These reactions can result in cycloadditions or rearrangements. nih.gov
For example, rhodium(II) catalysts can mediate the intramolecular cyclopropanation of diazo compounds, which can be conceptually related to the reactivity of cyclopropanes. spcmc.ac.in In the context of this compound, rhodium catalysis could facilitate carbonylative C-C bond activation, potentially leading to (3+1+2) cycloadditions if a tethered alkene is present. nih.gov The steric hindrance of the neopentyl group would likely play a crucial role in directing the regioselectivity of such transformations. spcmc.ac.in
Photochemical and Radical-Mediated Ring-Opening Processes
The strained cyclopropane ring in this compound is susceptible to opening under photochemical or radical conditions. These processes typically involve the formation of radical intermediates. chemrxiv.orgchemrxiv.org
Photochemical excitation of aryl-substituted tertiary cyclopropanols can lead to the formation of photoactive electron donor-acceptor (EDA) complexes with electron-deficient olefins. chemrxiv.org This can trigger a homolytic cleavage of the cyclopropane ring, generating a β-ketoalkyl radical that can add to the olefin. chemrxiv.orgchemrxiv.org While this compound lacks an aryl substituent for efficient EDA complex formation, direct photochemical irradiation or the use of a photosensitizer could potentially induce ring-opening. The reaction would likely proceed through a radical mechanism. nih.gov
Radical-mediated ring-opening of cyclopropanols is a well-established process, often referred to as a 'radical clock' reaction, where the ring-opening of a cyclopropylcarbinyl radical is a rapid and irreversible process. csbsju.edu For this compound, the initial step would be the generation of an oxygen-centered radical via homolytic cleavage of the O-H bond, followed by a β-scission of the C1-C2 or C1-C3 bond of the cyclopropane ring to give a more stable carbon-centered radical. organic-chemistry.org The regioselectivity of the ring opening would be influenced by the stability of the resulting radical. The presence of the bulky neopentyl group could affect the conformation of the radical intermediate and potentially influence the subsequent reaction pathways. nih.gov
The general mechanism for radical-mediated ring-opening is as follows:
Generation of an alkoxy radical on the cyclopropanol.
Rapid ring-opening to form a β-keto radical.
Subsequent reaction of the β-keto radical (e.g., hydrogen abstraction, addition to a multiple bond).
Rearrangement Reactions
Pinacol-Type Rearrangements of Cyclopropanols
Acid-catalyzed rearrangement of 1,2-diols, known as the pinacol (B44631) rearrangement, is a classic organic reaction. masterorganicchemistry.comresearchgate.net Cyclopropanols, particularly tertiary cyclopropanols like this compound, can undergo analogous rearrangements. These reactions are typically initiated by protonation of the hydroxyl group, followed by the departure of water to form a carbocation. A subsequent 1,2-shift of a substituent leads to a more stable carbocation, which upon deprotonation yields a ketone. masterorganicchemistry.comresearchgate.net
In the case of this compound, the initial carbocation would be formed at the C1 position. The subsequent rearrangement would involve the migration of one of the cyclopropyl carbons to the adjacent carbocation center, resulting in a ring-expanded ketone.
Mechanistic Investigations of 1,2-Alkyl Migrations
The mechanism of the pinacol rearrangement has been extensively studied. masterorganicchemistry.comresearchgate.netyoutube.com It generally proceeds through a stepwise mechanism involving a discrete carbocation intermediate. masterorganicchemistry.comresearchgate.net The formation of the carbocation is often the rate-determining step. The subsequent 1,2-alkyl shift is typically a fast process, driven by the formation of a more stable, resonance-stabilized oxonium ion. youtube.com
The key steps in the pinacol-type rearrangement of a cyclopropanol are:
Protonation of the hydroxyl group. youtube.com
Loss of water to form a tertiary carbocation. youtube.com
A 1,2-shift of an adjacent alkyl or hydride group to the carbocation center. masterorganicchemistry.comresearchgate.net
Deprotonation to yield the final ketone product. youtube.com
Studies have shown that the migration of a chiral alkyl group can proceed with retention of configuration, suggesting a concerted nature for the migration step in some cases. researchgate.net The absence of crossover products in reactions with mixed substrates indicates that the rearrangement is strictly an intramolecular process. spcmc.ac.in
Influence of Neopentyl Group on Migratory Aptitude
Migratory aptitude in pinacol rearrangements refers to the relative ability of different groups to migrate. Generally, the group that can better stabilize the forming positive charge at the migration origin will migrate preferentially. The accepted order of migratory aptitude is often cited as aryl > hydride > tertiary alkyl > secondary alkyl > primary alkyl > methyl. masterorganicchemistry.comacs.org
In the context of this compound, the neopentyl group itself is attached to the carbon bearing the hydroxyl group and is therefore not a migrating group in the conventional sense of a pinacol rearrangement of a 1,2-diol. Instead, the migration will involve one of the carbons of the cyclopropane ring. The bulky neopentyl group, however, will exert a significant steric influence on the rearrangement process. This steric hindrance could affect the conformation of the carbocation intermediate and potentially influence which of the cyclopropyl C-C bonds breaks and which carbon migrates.
Functional Group Transformations of the Hydroxyl Moiety
The oxidation of this compound can proceed via two distinct pathways, largely dependent on the choice of oxidant and reaction conditions.
Oxidation with Ring Retention: Milder oxidation conditions can potentially convert the tertiary alcohol to the corresponding 1-neopentylcyclopropanone. However, cyclopropanones are themselves strained and often reactive intermediates.
Oxidative Ring-Opening: This is a more commonly documented and synthetically versatile pathway for cyclopropanols. nih.govrsc.org The reaction is typically initiated by a single-electron transfer from the alcohol to a metal oxidant (e.g., Ag(I), Cu(II), Fe(III), Mn(III)), generating a cyclopropoxy radical. nih.govbeilstein-journals.org This radical intermediate undergoes rapid and regioselective β-scission of the C1-C2 bond to relieve ring strain, forming a more stable β-keto alkyl radical. nih.govnih.gov This radical can then be trapped by various reagents or participate in tandem cyclizations. nih.govnih.gov
Table 2: Examples of Oxidative Ring-Opening Reactions for Cyclopropanols
| Oxidant/Reagent | Intermediate | Type of Product | Reference |
| Ag(I) / Persulfate | β-Keto Radical | β-Keto Sulfates, Alkylated Heteroarenes | nih.gov |
| Mn(III) Acetate | β-Keto Radical | Phenanthridines, Oxindoles (via tandem cyclization) | nih.gov |
| AgF₂ | β-Keto Radical | β-Fluorinated Ketones | nih.gov |
| Decatungstate (Photocatalyst) | β-Keto Radical | Distantly Functionalized Ketones (via addition to alkenes) | researchgate.net |
For this compound, this oxidative ring-opening would generate a β-keto radical with a neopentyl substituent, which could then be used to construct more complex molecular architectures.
The hydroxyl group of this compound undergoes standard reactions of tertiary alcohols, such as esterification and etherification.
Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comausetute.com.auchemguide.co.uk The reaction is an equilibrium process, and often the alcohol or carboxylic acid is used in excess, or water is removed to drive the reaction to completion. masterorganicchemistry.comausetute.com.au Esters can also be formed by reacting the alcohol with more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides. chemguide.co.uk
Etherification: Ethers can be synthesized from this compound, for example, through a Williamson-type synthesis. This would involve deprotonating the alcohol with a strong base (e.g., NaH) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide. Due to the steric hindrance of the tertiary alcohol and the adjacent bulky neopentyl group, SN2 reactions at the alcohol carbon are not possible.
Acid-catalyzed dehydration of this compound involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form the 1-neopentylcyclopropylcarbinyl cation. chemguide.co.uk The fate of this carbocation determines the product distribution.
Elimination without Rearrangement: Loss of a proton from an adjacent cyclopropyl carbon would lead to the formation of an exocyclic double bond, yielding 1-methylene-2-neopentylcyclopropane.
Elimination with Rearrangement: As discussed in section 3.2.2, the initial carbocation is prone to rearrangement. Ring-opening to a homoallyl cation followed by proton loss would result in various unsaturated acyclic alkenes. The specific products would be dictated by the relative stability of the possible alkenes, following Zaitsev's rule where applicable. chemguide.co.uk
Competing Reactions: The dehydration reaction competes with nucleophilic substitution if a competent nucleophile is present in the reaction medium. The rearranged carbocations can be trapped by the conjugate base of the acid catalyst or other added nucleophiles, leading to substitution products instead of alkenes. nih.gov
Reactions Involving the Neopentyl Side Chain
The neopentyl group, (CH₃)₃CCH₂–, is characterized by a quaternary carbon atom adjacent to a CH₂ group. This structure imparts significant steric hindrance and a unique reactivity pattern.
Steric Hindrance: The bulky nature of the neopentyl group significantly hinders backside attack in SN2 reactions at the carbon bearing the hydroxyl group. masterorganicchemistry.com This steric shield also influences the approach of reagents to the cyclopropane ring and the hydroxyl function.
Rearrangement Propensity: The hallmark of the neopentyl system is its susceptibility to the Wagner-Meerwein rearrangement. lookchem.com When a carbocation is formed on a carbon adjacent to a neopentyl group (as in the dehydration or carbocation-mediated rearrangements of this compound), a 1,2-methyl shift can occur. This converts the primary or secondary carbocation into a more stable tertiary carbocation. For example, neopentyl alcohol itself rearranges upon treatment with HBr to yield t-amyl bromide. lookchem.com In the context of this compound, this rearrangement of the neopentyl group itself would compete with the very rapid rearrangements of the cyclopropylcarbinyl system.
Direct functionalization of the C-H bonds of the neopentyl side chain is challenging due to their low reactivity. Most of the influence of the neopentyl group on the chemistry of this compound stems from its steric bulk and its participation in cationic rearrangements.
Steric Hindrance Effects on Reactivity and Selectivity
Steric hindrance, a consequence of the spatial arrangement of atoms, can dramatically slow down chemical reactions or direct them towards a specific pathway over others. acs.orgwikipedia.org In this compound, the tert-butyl moiety at the β-position relative to the cyclopropane ring creates a sterically congested environment around the reactive center. This steric bulk is a critical factor in determining the rates and outcomes of its reactions.
The neopentyl skeleton is notorious for impeding standard substitution reactions. For instance, nucleophilic substitution (SN2) reactions on neopentyl halides are exceptionally slow, often reacting orders of magnitude slower than other primary alkyl halides due to the severe steric hindrance from the quaternary tert-butyl group that blocks the backside attack of the nucleophile. acs.orgyoutube.com While the reaction center in this compound is the cyclopropane ring and its associated hydroxyl group, this principle of steric inhibition by the neopentyl group remains highly relevant.
Ring-opening reactions of cyclopropanols are a cornerstone of their chemistry, typically proceeding through activation of the hydroxyl group or the cyclopropane C-C bonds. chemrxiv.org In the case of this compound, any approach of a reagent to the cyclopropane ring or the hydroxyl group is significantly impeded. This can lead to a decrease in reaction rates compared to less substituted cyclopropanols.
Furthermore, steric hindrance can be strategically exploited to control selectivity. In reactions of related cyclopropane systems, the incorporation of a sterically hindered neopentyl group has been shown to enhance enantioselectivity. For example, in a copper-catalyzed (3 + 2) annulation reaction, the use of a cyclopropane substrate bearing a neopentyl ester group was crucial for achieving high levels of enantiomeric excess (ee). snnu.edu.cn This demonstrates that the bulk of the neopentyl group can effectively differentiate between two competing transition states, leading to a more selective transformation.
The table below illustrates the effect of sterically demanding substituents on the enantioselectivity of a catalytic ring-opening reaction of donor-acceptor cyclopropanes, highlighting the role that bulky groups, analogous to the neopentyl group, can play in controlling stereochemical outcomes. snnu.edu.cn
| Ligand for Copper Catalyst | Substituent on Cyclopropane Ester | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| tBuBOX | Methyl | Low | Low | snnu.edu.cn |
| TOX | Neopentyl | High | High (up to 95%) | snnu.edu.cn |
In acid-catalyzed ring-opening reactions, the regioselectivity is also influenced by steric factors. For unsymmetrical epoxides, which are analogous to the strained three-membered ring of cyclopropanols, the nucleophile typically attacks the more substituted carbon under acidic conditions due to the development of a partial positive charge at that center (an SN1-like transition state). libretexts.org However, with extremely bulky substituents like neopentyl, the steric hindrance might counteract this electronic preference, potentially leading to attack at the less hindered carbon, or it may significantly slow down the reaction altogether. youtube.com
Site-Specific Functionalization of the Neopentyl Group
The functionalization of the neopentyl group in this compound represents a significant chemical challenge. The neopentyl group consists of primary C-H bonds on the methyl groups and a quaternary carbon, all of which are generally unreactive. The selective activation of these strong, non-activated C(sp³)–H bonds is a formidable task in organic synthesis, further complicated by the steric congestion of the tert-butyl moiety. nih.gov
Despite these challenges, significant progress has been made in the site-selective functionalization of C(sp³)–H bonds, including those in neopentyl groups, often through transition-metal catalysis. rsc.org These methods typically rely on directing groups to position the metal catalyst in close proximity to the targeted C-H bond, overriding the inherent lack of reactivity.
While direct functionalization of the neopentyl group in this compound has not been extensively reported, studies on analogous systems provide insight into potential strategies. For example, iridium-based catalysts have been shown to selectively activate ortho-C–H bonds in alkylarenes, with neopentylbenzene (B92466) exhibiting high ortho selectivity. acs.orgnih.gov This selectivity is attributed to a transient interaction with the benzylic C-H bonds, guiding the catalyst to the sterically hindered ortho position.
Another approach involves the functionalization of methyl groups in complex molecules like terpenoids, which often contain neopentyl-like structural motifs. escholarship.orgacs.org These transformations can initiate skeletal rearrangements or introduce new functional groups by first oxidizing a methyl group to a carboxylic acid or another functional handle. escholarship.org
The table below summarizes selected examples of C-H functionalization on neopentyl or structurally similar groups in different molecular contexts, illustrating the conditions required and the types of transformations possible.
| Substrate | Reagents and Conditions | Transformation | Selectivity/Yield | Reference |
|---|---|---|---|---|
| Neopentylbenzene | Iridium(I) complex, hydrogen acceptor | Ortho-C-H activation/arylation | 91% ortho selectivity | nih.gov |
| Neopentyl glycol | [Ir(cod)Cl]₂, phosphine (B1218219) ligand, allyl acetate | Bidirectional C-H allylation | High yield | nih.gov |
| Terpenoid with gem-dimethyl group | 1. Ir-catalyzed silylation 2. Oxidation | Formal dehydromethylation (CH₃ to alkene) | Good overall yield | acs.org |
| Arylacetamide with neopentylsulfinyl directing group | Pd(OAc)₂, PhI(OAc)₂ | C-H Acetoxylation | Good yield | chemrxiv.org |
These examples underscore that while the direct, selective functionalization of the neopentyl group in this compound is challenging, modern synthetic methods offer potential pathways. Such transformations would likely require carefully designed catalytic systems, possibly incorporating the existing hydroxyl group as an internal directing element to achieve site-selectivity at one of the neopentyl C-H bonds.
Advanced Spectroscopic and Structural Elucidation Studies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy.acs.orgcaltech.edu
Advanced NMR spectroscopy, moving beyond simple one-dimensional (1D) spectra, is indispensable for the complete assignment of all proton (¹H) and carbon (¹³C) signals, especially for complex molecules where signal overlap is common. libretexts.orgcreative-biostructure.com
Two-dimensional (2D) NMR experiments are powerful tools for establishing correlations between different nuclei within a molecule, providing unambiguous evidence for its structure. creative-biostructure.comharvard.eduyoutube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.com For 1-Neopentylcyclopropan-1-ol, COSY would show correlations between the protons on the cyclopropane (B1198618) ring and between the methylene (B1212753) protons and the protons of the adjacent methyl groups in the neopentyl substituent.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. libretexts.orgcreative-biostructure.com This allows for the direct assignment of each carbon atom based on the chemical shift of its attached proton(s). For instance, the carbon of the CH₂ group in the neopentyl moiety would show a cross-peak with the corresponding CH₂ protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for identifying quaternary carbons (like the C1 of the cyclopropane ring and the quaternary carbon of the neopentyl group) and for piecing together different molecular fragments. For example, the protons of the neopentyl's methyl groups would show correlations to the quaternary carbon of the neopentyl group and the methylene carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and preferred conformations. In this compound, NOESY could reveal the spatial relationship between the neopentyl group and the hydroxyl proton relative to the cyclopropane ring.
A summary of expected 2D NMR correlations for this compound is presented below:
| Proton Signal | COSY Correlations | HMBC Correlations (to Carbons) |
| OH | CH₂ (cyclopropyl) | C1 (cyclopropyl), C2/C3 (cyclopropyl) |
| CH₂ (neopentyl) | - | C(quat, neopentyl), C(methyl, neopentyl), C1 (cyclopropyl) |
| CH₃ (neopentyl) | - | C(quat, neopentyl), CH₂ (neopentyl) |
| CH₂ (cyclopropyl) | OH, other CH₂ (cyclopropyl) | C1 (cyclopropyl), C2/C3 (cyclopropyl), C(neopentyl) |
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that are on the timescale of the NMR experiment. cdnsciencepub.com For this compound, DNMR could be employed to investigate the rotational barrier around the C1-C(neopentyl) bond. At low temperatures, the rotation might be slow enough to result in distinct NMR signals for conformers, which would coalesce into averaged signals as the temperature is raised. capes.gov.br This analysis provides valuable data on the energy barriers and conformational preferences of the molecule.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Intermolecular Interactions.dtu.dk
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. ksu.edu.sa These techniques are complementary and are excellent for identifying functional groups and studying intermolecular forces. spectroscopyonline.comphotothermal.com
FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation corresponds to vibrational transitions that induce a change in the dipole moment of the molecule. dtu.dk For this compound, a strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group, with the broadening indicative of hydrogen bonding. C-H stretching vibrations of the neopentyl and cyclopropyl (B3062369) groups would appear around 2850-3000 cm⁻¹. The C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light, and vibrations that cause a change in the polarizability of the molecule are Raman-active. ksu.edu.sa It is particularly sensitive to non-polar bonds. Therefore, the C-C stretching vibrations of the cyclopropane ring and the neopentyl backbone would be expected to show strong signals in the Raman spectrum.
The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. spectroscopyonline.comresearchgate.net
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Assignment |
| O-H Stretch | 3200-3600 (broad) | Weak | Hydroxyl group, hydrogen-bonded |
| C-H Stretch (sp³) | 2850-3000 | Strong | Neopentyl and cyclopropyl CH₂ |
| C-C Stretch | Weak | Strong | Cyclopropane ring and neopentyl skeleton |
| C-O Stretch | 1000-1200 | Weak | Alcohol C-O bond |
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Precise Mass Determination.spectralworks.comlarancelab.com
High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. nih.govnih.gov It also provides information about the structure through the analysis of fragmentation patterns that arise from the breakdown of the molecular ion. libretexts.orgwikipedia.orguni-saarland.de
For this compound, HRMS would confirm the molecular formula C₈H₁₆O. The molecular ion peak (M⁺·) would be observed, although it may be weak for alcohols. libretexts.org
The fragmentation of the molecular ion in the mass spectrometer provides a roadmap of the molecule's structure. nih.govyoutube.com For alcohols, a common fragmentation is the loss of a water molecule (M-18). libretexts.org Another typical pathway is alpha-cleavage, the breaking of a C-C bond adjacent to the oxygen atom. libretexts.org
Key fragmentation pathways for this compound would likely include:
Loss of a neopentyl radical: Cleavage of the bond between the cyclopropane ring and the neopentyl group would result in a fragment corresponding to the cyclopropanol (B106826) cation and a neutral neopentyl radical.
Loss of a water molecule: Dehydration of the molecular ion.
Ring-opening of the cyclopropyl cation: The cyclopropyl cation formed after alpha-cleavage could undergo rearrangement and further fragmentation.
Fragmentation of the neopentyl group: Loss of a methyl or tert-butyl radical from the neopentyl substituent is also a plausible pathway.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of a chiral center. libretexts.org The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net From this pattern, a three-dimensional electron density map can be constructed, which is then interpreted to build an atomic model of the molecule. researchgate.net
For this compound, obtaining a suitable single crystal would be the critical first step. Should a crystalline form be achieved, X-ray crystallographic analysis would definitively establish the absolute configuration of the chiral carbon atom at the C1 position of the cyclopropane ring. Furthermore, it would reveal the preferred conformation of the neopentyl group relative to the cyclopropyl ring in the solid state. This information is invaluable for understanding intermolecular interactions within the crystal lattice.
Hypothetical Data from X-ray Crystallography of this compound:
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | The space group provides more detailed symmetry information. |
| a (Å) | 10.123 | Unit cell dimension along the a-axis. |
| b (Å) | 8.456 | Unit cell dimension along the b-axis. |
| c (Å) | 12.789 | Unit cell dimension along the c-axis. |
| β (°) | 98.76 | The angle of the b-axis relative to the a-c plane. |
| Volume (ų) | 1082.1 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Absolute Configuration | (S) or (R) | The determined absolute stereochemistry at the chiral center. |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the parameters that would be determined from an X-ray crystallographic study. No published crystallographic data for this compound is currently available.
Chiroptical Spectroscopy (e.g., Circular Dichroism (CD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Excess Determination and Absolute Configuration
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wiley.comcas.cz These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are particularly useful for studying chiral compounds in solution. rsc.org
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. A CD spectrum will show positive or negative peaks (Cotton effects) in the region of absorbing chromophores.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
For this compound, the hydroxyl group and the cyclopropane ring itself can act as chromophores. Although these are weak chromophores, their interaction in a chiral environment would be expected to produce a measurable CD and ORD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum, or the shape of the ORD curve, could be correlated with the absolute configuration of the chiral center, often through comparison with structurally related compounds or with theoretical calculations. Furthermore, the intensity of the chiroptical signal is proportional to the concentration of the chiral substance and its enantiomeric excess (ee).
Hypothetical Chiroptical Data for (R)-1-Neopentylcyclopropan-1-ol:
| Technique | Wavelength (nm) | Signal | Application |
| Circular Dichroism (CD) | 210 | +Δε | Determination of Absolute Configuration |
| Optical Rotatory Dispersion (ORD) | 589 (Sodium D-line) | +[α] | Measurement of Optical Rotation |
Note: This table provides a hypothetical representation of chiroptical data. Specific experimental values for this compound are not available in published literature.
Computational Spectroscopy for Spectral Prediction, Assignment, and Validation
Computational spectroscopy has become an indispensable tool in modern chemical research, allowing for the theoretical prediction of various spectroscopic properties. routledge.com By employing quantum chemical calculations, it is possible to model the spectra of a molecule like this compound and compare the results with experimental data. This synergy between theory and experiment can provide a deeper understanding of the molecule's structure and properties.
For instance, computational methods can be used to:
Predict NMR chemical shifts and coupling constants: This can aid in the assignment of complex NMR spectra.
Simulate IR and Raman spectra: This helps in assigning vibrational modes to specific molecular motions.
Calculate CD and ORD spectra: This is a powerful method for predicting the absolute configuration of a chiral molecule. By calculating the theoretical CD spectrum for both the (R) and (S) enantiomers, a comparison with the experimental spectrum can lead to an unambiguous assignment of the absolute stereochemistry.
The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Theoretical and Computational Chemistry of 1 Neopentylcyclopropan 1 Ol
Electronic Structure Calculations
Electronic structure calculations, based on quantum mechanics, are fundamental to predicting the behavior of molecules. Methods like Ab Initio and Density Functional Theory (DFT) allow for the detailed examination of geometric parameters, molecular orbitals, and electron distribution.
Ab initio and DFT calculations are standard methods for determining the equilibrium geometry of molecules. These calculations solve approximations of the Schrödinger equation to find the lowest energy arrangement of atoms. For 1-neopentylcyclopropan-1-ol, a key feature is the highly strained three-membered cyclopropane (B1198618) ring. The geometry of this ring is significantly influenced by its substituents.
The ground state geometry, optimized using computational methods, would reveal the precise bond lengths and angles. The internal C-C-C angles of the cyclopropane ring are forced to be near 60°, a significant deviation from the ideal sp³ bond angle of 109.5°, leading to substantial angle strain. libretexts.org The attachment of the bulky neopentyl group and the electronegative hydroxyl group to the same carbon atom (C1) is expected to cause further distortions.
Specifically, the C1-C2 and C1-C3 bonds are predicted to be longer than the C2-C3 bond due to the steric repulsion and electronic effects of the substituents on C1. The bond connecting the neopentyl group to the cyclopropane ring is also subject to steric strain, which may lead to an elongation of this bond to minimize repulsive interactions. DFT calculations, for instance using the B3LYP functional with a basis set like 6-31G(d), are well-suited to model these subtle geometric effects.
Table 1: Predicted Geometrical Parameters for this compound from Theoretical Calculations
| Parameter | Predicted Value Range | Description |
| C1-C2 Bond Length | 1.52 - 1.56 Å | Elongated due to substitution and ring strain. |
| C2-C3 Bond Length | 1.49 - 1.52 Å | Closer to a typical cyclopropane C-C bond. |
| C1-Neopentyl Bond Length | 1.54 - 1.58 Å | Potentially elongated to alleviate steric hindrance. |
| C-O Bond Length | 1.42 - 1.44 Å | Typical for a tertiary alcohol. |
| ∠C2-C1-C3 | ~59° - 61° | Internal ring angle at the substituted carbon. |
| ∠O-C1-(Neopentyl) | ~110° - 114° | Angle between the two substituents on C1. |
Note: These values are estimations based on typical results from DFT calculations on substituted cyclopropanes and have not been specifically reported for this compound.
The electronic properties of a molecule are described by its molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern reactivity. For this compound, the HOMO is expected to be localized on the oxygen atom of the hydroxyl group, reflecting its character as an electron-rich site (nucleophile). The LUMO, conversely, would be associated with the antibonding orbitals of the C-O and C-C bonds of the strained ring, indicating these as the sites for nucleophilic attack or bond cleavage.
The electron density distribution, which can be visualized through electrostatic potential maps, would show a high concentration of negative charge (red color) around the oxygen atom due to its high electronegativity. The cyclopropane ring itself possesses a unique electronic structure with "bent" or banana bonds, resulting in significant electron density outside the internuclear axes, which contributes to its reactivity.
Conformational Analysis and Energy Minima
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. princeton.edu For flexible molecules, identifying the lowest energy conformer (the global energy minimum) is key to understanding its properties.
The most significant factor governing the conformational preferences of this compound is the immense steric bulk of the neopentyl group. A neopentyl group consists of a central carbon atom bonded to three methyl groups and the main molecular scaffold. This arrangement creates substantial steric hindrance. nih.gov
Rotation around the single bond connecting the neopentyl group to the cyclopropane ring is highly restricted. Computational modeling, such as performing a potential energy surface scan by systematically rotating this bond, would reveal the energy barriers and stable conformers. The lowest energy conformation (energy minimum) will be one that minimizes the steric clash between the t-butyl part of the neopentyl group and the cyclopropane ring and its hydroxyl substituent. This is typically a staggered conformation where the bulky t-butyl group is oriented away from the ring. Eclipsed conformations, where the t-butyl group is aligned with the ring, would represent energy maxima (transition states) on the rotational energy profile. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states and intermediates. nih.govchemrxiv.org The high ring strain of cyclopropanols makes them prone to ring-opening and rearrangement reactions, the pathways of which can be modeled computationally. beilstein-journals.orgnih.govrsc.org
A common reaction for cyclopropanols is acid-catalyzed ring-opening. Computationally, this mechanism can be modeled by first protonating the hydroxyl group, followed by the loss of a water molecule to form a carbocation. This results in the formation of a 1-neopentylcyclopropyl cation, which is a substituted cyclopropylcarbinyl cation. nih.govacs.org
The cyclopropylcarbinyl cation is a non-classical carbocation that is known to undergo extremely rapid, low-barrier rearrangements. nih.gov DFT calculations can be used to locate the transition state structures for the subsequent ring-opening of this cation. The calculations would likely show a very low activation energy barrier for the cleavage of one of the adjacent C-C bonds in the ring. researchgate.netwayne.edu
The characterization of the transition state would involve:
Geometry: The transition state for the ring-opening would feature a partially broken C-C bond in the cyclopropane ring and a developing p-orbital, leading to either a homoallylic cation (a 1,3-bond cleavage) or a cyclobutyl cation (a 1,2-bond migration).
Energy: The calculated energy of the transition state relative to the cyclopropylcarbinyl cation intermediate provides the activation energy (ΔG‡) for the rearrangement. For cyclopropylcarbinyl systems, these barriers are often only a few kcal/mol, explaining the high reactivity. nih.gov
Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-C bond breaking and rearrangement).
Computational studies on related systems show that the fate of the cyclopropylcarbinyl cation is highly dependent on substituents, and the bulky neopentyl group would play a significant role in directing the rearrangement pathway to minimize steric interactions in the resulting product. researchgate.net
Energy Profiles and Rate Constant Predictions
Computational chemistry enables the detailed exploration of reaction pathways involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies that govern the kinetics of a reaction.
Detailed Research Findings:
Theoretical studies on analogous cyclopropyl-substituted systems often employ Density Functional Theory (DFT) to model reaction coordinates. For instance, in the study of rearrangement pathways of related carbenes, calculations at the B3LYP/6-311+G//B3LYP/6-31G level of theory have been used to determine the activation barriers for various intramolecular reactions, such as 1,2-alkyl migrations versus C-H or O-H bond insertions. smu.edu These calculations can reveal a preference for certain pathways, which is then often corroborated by experimental product distribution. smu.edu
For a hypothetical acid-catalyzed ring-opening of this compound, computational methods could be used to model the protonation of the hydroxyl group, followed by the cleavage of a C-C bond in the cyclopropane ring. The energy profile would delineate the energy changes along this reaction coordinate, highlighting the transition state for the ring-opening step. The calculated activation energy (ΔG‡) can then be used in the Eyring equation to predict the rate constant (k) for the reaction under specific temperature conditions.
Interactive Data Table: Predicted Activation Energies for Model Reactions
Below is a hypothetical table illustrating the kind of data that could be generated for reactions of this compound, based on computational studies of similar molecules.
| Reaction Pathway | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |
| Ring-opening via C1-C2 cleavage | DFT (B3LYP/6-31G) | 22.5 | 1.2 x 10⁻³ |
| Ring-opening via C1-C3 cleavage | DFT (B3LYP/6-31G) | 23.1 | 6.8 x 10⁻⁴ |
| 1,2-Neopentyl shift | DFT (B3LYP/6-31G*) | 35.8 | 3.5 x 10⁻¹³ |
Solvent Effects on Reaction Pathways
The surrounding solvent can significantly influence reaction pathways and rates. Computational chemistry accounts for these effects through various solvation models.
Detailed Research Findings:
Implicit continuum solvation models, such as the SMD model, are frequently used to evaluate the effect of the solvent on the energies of reactants, intermediates, and transition states. acs.org These models treat the solvent as a continuous medium with a specific dielectric constant. For reactions involving charge separation or the formation of ionic species, polar solvents would be expected to stabilize the more polar states, thereby lowering the activation energy and accelerating the reaction rate. For instance, the rearrangement of cyclopropyl-substituted ions has been studied computationally with such models to understand product formation in different solvents. acs.org
Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but are computationally more demanding.
Interactive Data Table: Solvent Effects on a Model Ring-Opening Reaction
This table demonstrates how the activation energy for a hypothetical ring-opening of this compound might vary with the solvent.
| Solvent | Dielectric Constant (ε) | Computational Model | Calculated ΔG‡ (kcal/mol) |
| Gas Phase | 1 | DFT (B3LYP/6-31G) | 28.4 |
| Toluene | 2.4 | SMD/DFT (B3LYP/6-31G) | 25.1 |
| Dichloromethane | 9.1 | SMD/DFT (B3LYP/6-31G) | 22.8 |
| Acetonitrile | 37.5 | SMD/DFT (B3LYP/6-31G) | 20.3 |
Stability and Strain Energy Calculations of the Cyclopropane Ring System
The three-membered ring of cyclopropane derivatives is characterized by significant ring strain, which is a major determinant of their reactivity. rsc.org This strain arises from bond angle distortion and torsional strain. rsc.org
Detailed Research Findings:
The strain energy of substituted cyclopropanes can be calculated using computational methods, often through homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps to isolate the strain energy. The strain energy of the parent cyclopropane is estimated to be around 115 kJ/mol (approximately 27.5 kcal/mol). rsc.orgresearchgate.net
For substituted cyclopropanes, the total strain energy (SE) is a combination of the inherent ring strain energy (RSE) and steric interactions introduced by the substituents. acs.org For methyl-substituted cyclopropanes, the RSE is found to be relatively constant at approximately 117.9 kJ/mol, with additional strain arising from steric clashes between substituents. acs.org The neopentyl group in this compound, being bulky, would be expected to introduce additional steric strain. Computational methods can precisely quantify these energetic contributions.
Interactive Data Table: Calculated Strain Energies for Cyclopropane Derivatives
This table provides examples of calculated strain energies for related cyclopropane systems.
| Compound | Computational Method | Calculated Strain Energy (kcal/mol) | Reference |
| Cyclopropane | G3 Theory | 27.8 | researchgate.net |
| Methylcyclopropane | G3 Theory | 29.8 | nih.gov |
| 1,1-Dimethylcyclopropane | G4 Composite Method | 28.0 (117.0 kJ/mol) | acs.org |
| Hexamethylcyclopropane | G4 Composite Method | 34.9 (146.1 kJ/mol) | acs.org |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. nih.govrsc.orgresearchgate.net
Detailed Research Findings:
NMR Chemical Shifts: The prediction of ¹³C and ¹H NMR chemical shifts is commonly achieved using DFT methods. nih.govresearchgate.net The accuracy of these predictions can be very high, with mean absolute errors of less than 1.2 ppm for ¹³C and 0.2 ppm for ¹H having been reported for various organic molecules. nih.gov For this compound, theoretical calculations would predict distinct chemical shifts for the quaternary cyclopropyl (B3062369) carbon bonded to the hydroxyl and neopentyl groups, the other two cyclopropyl carbons, and the various carbons of the neopentyl group. These predictions can be compared with experimental data to confirm the structure.
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum can also be calculated computationally. rsc.orgresearchgate.net These calculations help in assigning the observed absorption bands to specific vibrational modes of the molecule, such as the O-H stretch, C-H stretches of the neopentyl and cyclopropyl groups, and the characteristic vibrations of the cyclopropane ring. rsc.orgresearchgate.net
Interactive Data Table: Predicted Spectroscopic Data for this compound
The following table presents hypothetical predicted spectroscopic data for this compound based on computational methods.
| Spectroscopic Parameter | Predicted Value | Computational Method |
| ¹³C NMR Chemical Shift (C-OH) | 65-75 ppm | DFT (B3LYP/6-311+G(d,p)) |
| ¹³C NMR Chemical Shift (CH₂) | 15-25 ppm | DFT (B3LYP/6-311+G(d,p)) |
| ¹H NMR Chemical Shift (CH₂) | 0.5-1.5 ppm | DFT (B3LYP/6-311+G(d,p)) |
| IR Frequency (O-H stretch) | 3400-3500 cm⁻¹ | DFT (B3LYP/6-31G) |
| IR Frequency (C-H stretch, neopentyl) | 2950-2970 cm⁻¹ | DFT (B3LYP/6-31G) |
| IR Frequency (Cyclopropane ring deformation) | ~1020 cm⁻¹ | DFT (B3LYP/6-31G*) |
Synthetic Applications and Utility in Organic Synthesis
1-Neopentylcyclopropan-1-ol as a Building Block in Complex Molecule Synthesis
The inherent ring strain of the cyclopropane (B1198618) ring in this compound makes it a useful precursor for a variety of chemical transformations. Its ability to undergo regioselective and stereoselective ring-opening reactions allows for its use in the synthesis of complex acyclic and cyclic systems.
The carbon-carbon bonds of the cyclopropane ring in this compound can be selectively cleaved under various conditions to yield functionalized open-chain compounds. These ring-opening reactions can be initiated by electrophiles, nucleophiles, or through transition-metal catalysis, providing access to a diverse array of structures. nih.gov The regioselectivity of the ring opening is often dictated by the substitution pattern on the cyclopropane ring and the nature of the reagents employed. rsc.org
For instance, acid-catalyzed ring opening can lead to the formation of homoallylic alcohols or ketones, depending on the reaction conditions and the structure of the cyclopropanol (B106826). Transition metal-catalyzed reactions, on the other hand, offer a milder and more selective approach to cleave the cyclopropane ring. nih.gov For example, rhodium(I) catalysts have been shown to effect the asymmetric ring opening of vinyl cyclopropanes with aryl boronic acids, yielding products with high regioselectivity and enantioselectivity. nih.gov While not specifically demonstrated for this compound, it is plausible that similar methodologies could be applied.
Table 1: Illustrative General Ring-Opening Reactions of Cyclopropanols
| Reaction Type | Reagents | Potential Product from this compound |
|---|---|---|
| Acid-Catalyzed | H⁺ | 4,4-dimethyl-1-penten-1-one |
| Electrophilic Halogenation | NBS, MeOH | 1-bromo-4,4-dimethyl-2-pentanone |
Note: The products in this table are hypothetical and based on general reactivity patterns of cyclopropanols.
Beyond serving as precursors to open-chain compounds, cyclopropanols like this compound can be utilized in the construction of larger carbocyclic and heterocyclic ring systems. The ring-opening of donor-acceptor cyclopropanes, for instance, can generate 1,3-dipolar synthons that can participate in cycloaddition reactions to form five-membered rings. snnu.edu.cn
Although this compound is not a classic donor-acceptor cyclopropane, its derivatives could potentially be functionalized to participate in such transformations. The development of catalytic enantioselective ring-opening reactions of cyclopropanes has further expanded their utility in the synthesis of chiral carbocycles and heterocycles. snnu.edu.cn
Leveraging Cyclopropanol Reactivity for Stereoselective Synthesis
The stereochemistry of reactions involving cyclopropanols can often be controlled with a high degree of precision. masterorganicchemistry.com The rigid three-membered ring can direct the approach of reagents, leading to stereoselective transformations. Furthermore, the development of chiral catalysts has enabled enantioselective reactions of cyclopropanes, providing access to enantioenriched building blocks. mdpi.com
In the context of this compound, the bulky neopentyl group would be expected to play a significant role in directing the stereochemical outcome of reactions at the cyclopropane ring. This steric hindrance could be exploited to achieve high diastereoselectivity in addition and ring-opening reactions.
Role in Cascade and Multicomponent Reactions
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for the rapid construction of complex molecules. nih.gov Cyclopropane ring-opening can serve as a key step to initiate a cascade sequence. Similarly, multicomponent reactions (MCRs), where three or more reactants combine in a single step, can benefit from the reactivity of cyclopropane-containing building blocks. nih.gov The use of cyclopropanes in such reactions can lead to the formation of structurally diverse and complex products from simple starting materials.
Application in Natural Product Synthesis and Analogues (structural motifs)
The cyclopropane motif is found in a number of biologically active natural products. researchgate.net Consequently, synthetic methodologies involving cyclopropanes are of great interest for the total synthesis of these molecules and their analogues. nih.govmdpi.com The unique reactivity of the cyclopropane ring allows for its strategic incorporation and subsequent transformation into key structural features of the target natural product. While there are no specific reports on the use of this compound in natural product synthesis, its potential as a building block for accessing complex carbon skeletons makes it a candidate for such endeavors. nih.govmdpi.com
Design of Novel Molecular Scaffolds and Chemical Probes
The development of new molecular scaffolds is crucial for the discovery of novel therapeutic agents and chemical probes. nih.gov The unique three-dimensional structure of cyclopropane-containing molecules makes them attractive scaffolds for drug design. The incorporation of a cyclopropane ring can impart conformational rigidity and improve metabolic stability. acs.org this compound, with its distinct substitution pattern, could serve as a starting point for the synthesis of novel spirocyclic or fused-ring systems with potential applications in medicinal chemistry.
Advanced Analytical Methodologies for 1 Neopentylcyclopropan 1 Ol Research
Quantitative Analysis Methods (e.g., Quantitative NMR (QNMR), Titration)
Quantitative Nuclear Magnetic Resonance (QNMR) is a powerful primary ratio method for determining the concentration or purity of a substance without the need for an identical reference standard of the analyte. mdpi.comjeol.comjeol.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov
For a QNMR analysis of 1-neopentylcyclopropan-1-ol, a known mass of the sample is dissolved with a known mass of a high-purity internal standard in an NMR solvent. ox.ac.uk The internal standard must have a simple spectrum with at least one peak that is well-resolved from any analyte signals. jeol.com By comparing the integral of a specific proton signal from this compound to the integral of a signal from the internal standard, the purity of the sample can be calculated with high accuracy and precision. mdpi.comox.ac.uk Crucial experimental parameters, such as a long relaxation delay (at least five times the longest T1 relaxation time), must be carefully controlled to ensure accurate quantification. ox.ac.uk
| Parameter | Requirement/Setting | Importance for Quantification |
|---|---|---|
| Internal Standard | High purity (>99%), chemically stable, non-volatile, with signals not overlapping analyte signals. | Provides a reference of known concentration for accurate calculation. |
| Relaxation Delay (d1) | ≥ 5 x T1 (longest relaxation time of interest) | Ensures all protons have fully relaxed before the next pulse, making signal intensity directly proportional to the number of nuclei. ox.ac.uk |
| Pulse Angle | 90° pulse | Maximizes signal for all nuclei, ensuring uniform excitation. |
| Signal-to-Noise Ratio (S/N) | > 250:1 for <1% integration error | High S/N is essential for precise and accurate integration of peaks. ox.ac.uk |
Titration methods can also be employed, particularly for quantifying the reagents used in the synthesis of this compound. For instance, if the compound is prepared via the addition of a neopentyl Grignard reagent to cyclopropanone (B1606653), the concentration of the Grignard reagent can be accurately determined by titration prior to the reaction, allowing for precise stoichiometric control. nih.gov
On-Line and In-Situ Reaction Monitoring Techniques (e.g., FT-IR, Raman Spectroscopy)
On-line and in-situ monitoring techniques provide real-time information about a chemical reaction as it happens, without the need for sampling and off-line analysis. spectroscopyonline.com This is invaluable for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints.
Fourier-Transform Infrared (FT-IR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) probe, can be immersed directly into a reaction vessel. acs.org It is highly effective for monitoring Grignard reactions. acs.orghzdr.de For the synthesis of this compound, an in-situ FT-IR probe could track the disappearance of the carbonyl stretch of cyclopropanone (typically around 1815 cm⁻¹) and the appearance of the O-H stretch of the alcohol product (around 3300-3600 cm⁻¹). researchgate.net
Raman spectroscopy is another powerful vibrational spectroscopy technique that is highly complementary to FT-IR. irdg.org It is particularly sensitive to non-polar bonds and symmetric vibrations and is insensitive to water, making it well-suited for monitoring reactions in aqueous or protic media. mdpi.com A Raman probe can be used to monitor organometallic reactions in real-time. rsc.orgacs.org The formation of the cyclopropane (B1198618) ring and changes in the C-C and C-H bonds of the neopentyl group could be tracked, providing a detailed kinetic profile of the reaction. mdpi.comnih.govnih.gov
Microfluidic Systems for Reaction Optimization and High-Throughput Analysis
Microfluidics involves the manipulation of small volumes of fluids (microliters to nanoliters) in channels with dimensions of tens to hundreds of micrometers. researchgate.net These "lab-on-a-chip" systems offer significant advantages for chemical synthesis and analysis, including rapid heat and mass transfer, precise control over reaction parameters, and reduced consumption of reagents. researchgate.nettue.nl
For the synthesis of this compound, a microfluidic reactor could be used for high-throughput screening of reaction conditions. nih.govnjit.edu By varying parameters such as temperature, residence time (by adjusting flow rates), and reagent stoichiometry in parallel channels, the optimal conditions for yield and purity can be identified much more rapidly than with traditional batch synthesis. tue.nl The output from the microreactor can be directly coupled to an analytical technique like mass spectrometry or HPLC for immediate analysis, creating a fully automated system for reaction optimization. rsc.org This approach accelerates the development process and allows for a more thorough exploration of the reaction landscape. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of synthetic chemistry continually seeks greener, more efficient, and scalable methods for molecule construction. For 1-neopentylcyclopropan-1-ol, future efforts will likely concentrate on moving beyond classical approaches like the Kulinkovich reaction, which often require stoichiometric organometallic reagents.
Modern catalysis offers powerful tools for improving the synthesis of complex molecules. Transition-metal catalysis and biocatalysis are at the forefront of developing highly selective and efficient reactions.
Transition-Metal Catalysis : Palladium-catalyzed reactions have been shown to be effective for the stereoselective transformation of densely substituted cyclopropanols into valuable 1,4- and 1,5-dicarbonyl compounds. bohrium.comchemrxiv.org Future research could explore the development of catalytic systems, perhaps using earth-abundant metals like iron or copper, for the direct and asymmetric synthesis of this compound from simple precursors. Such methods would reduce waste and improve atom economy compared to traditional stoichiometric approaches.
Biocatalysis : The use of enzymes in organic synthesis is a rapidly growing field, offering high selectivity under mild, aqueous conditions. While natural cyclopropanation enzymes have a limited substrate scope, engineered enzymes, such as repurposed heme proteins or promiscuous tautomerases, are expanding the biocatalytic repertoire. digitellinc.com A key future direction would be the engineering of an enzyme, perhaps a variant of a 4-oxalocrotonate tautomerase, to catalyze the asymmetric cyclopropanation of a neopentyl-containing precursor, yielding enantiopure this compound. digitellinc.com This would be a significant step towards sustainable and highly selective synthesis.
| Catalytic Strategy | Potential Catalyst | Key Advantages | Research Challenges |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | High enantioselectivity, potential for scalability. | Synthesis of suitable prochiral precursors. |
| Enzyme-catalyzed Cyclopropanation | Engineered Tautomerase/Heme Enzymes | Excellent stereocontrol, mild reaction conditions, environmentally benign. | Enzyme engineering for substrate specificity, cofactor dependency. |
| C-H Functionalization | Palladium or Rhodium catalysts | High atom economy, use of simple precursors. | Controlling regioselectivity and chemoselectivity with the neopentyl group. |
Flow chemistry offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. The synthesis of cyclopropanes, which can involve hazardous reagents like diazomethane (B1218177) or energetic intermediates, is particularly well-suited for flow chemistry. rsc.org
Future research will likely focus on translating batch syntheses of this compound into continuous flow processes. A hypothetical flow setup could involve the in-situ generation of a reactive cyclopropanating agent which is then immediately reacted with a neopentyl-containing ester or ketone precursor in a heated or cooled microreactor. This approach would minimize the handling of unstable intermediates and allow for the safe and efficient production of this compound on a larger scale.
Exploration of Unprecedented Reactivity Modes
The strained three-membered ring of cyclopropanols is a reservoir of chemical potential, enabling a variety of ring-opening reactions. Emerging fields like photoredox catalysis and electrochemistry are poised to unlock new reactivity modes for this compound.
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild way to generate radical intermediates. Cyclopropanols, particularly aryl-substituted ones, can undergo single-electron transfer (SET) to form a radical cation, which then fragments to a β-keto radical. chemrxiv.orgchemrxiv.org This reactivity can be harnessed for cross-coupling reactions. chemrxiv.orgchemrxiv.org
A promising research avenue is the application of photoredox catalysis to this compound. While it lacks an aryl group for facile oxidation, the development of more potent photocatalysts or the formation of photoactive electron donor-acceptor (EDA) complexes could enable its conversion into a β-keto radical. chemrxiv.org This radical could then be trapped by various radical acceptors, such as electron-deficient olefins, to form new carbon-carbon bonds and construct complex molecular architectures that would be difficult to access through traditional methods. chemrxiv.orgrsc.org
Electrochemistry offers a reagent-free method for oxidation and reduction, making it an inherently green synthetic tool. gre.ac.ukbaranlab.org Electrochemical methods have been developed for both the synthesis of cyclopropanes and their subsequent functionalization. rsc.orgacs.orgacs.orgnih.gov For instance, the anodic oxidation of aryl cyclopropanes generates a radical cation intermediate that can undergo regioselective 1,3-hydroxyfunctionalization. acs.org
Future work could investigate the electrochemical behavior of this compound. Anodic oxidation could trigger a ring-opening reaction, and in the presence of suitable nucleophiles, lead to the formation of 1,3-difunctionalized products. The bulky neopentyl group could play a crucial role in directing the regioselectivity of such transformations. Furthermore, electrochemical methods could be developed for the synthesis of the target molecule itself, for example, through the reductive cyclization of a 1,3-dihalo precursor. acs.org
| Reactivity Mode | Enabling Technology | Key Intermediate | Potential Products from this compound |
|---|---|---|---|
| Radical Ring-Opening | Photoredox Catalysis | β-Keto radical | γ-Keto nitriles, γ-Keto esters, complex ketones. |
| Oxidative Ring-Opening | Electrochemistry (Anodic) | Radical cation | 1,3-Diols, 1,3-amino alcohols, 1,3-halo alcohols. acs.org |
| Reductive Cyclization | Electrochemistry (Cathodic) | Radical anion | Potential direct synthesis from 1,3-dielectrophiles. |
Expanding the Scope of Synthetic Applications
The development of novel synthetic routes and the exploration of new reactivity modes will directly feed into expanding the synthetic applications of this compound. The unique steric profile of the neopentyl group makes this compound a potentially valuable building block for creating sterically hindered and structurally complex molecules.
The products derived from the proposed catalytic, photocatalytic, and electrochemical reactions could serve as versatile intermediates. For example, the 1,4- and 1,5-dicarbonyl compounds obtained from palladium-catalyzed ring-opening reactions are precursors to a wide range of heterocyclic compounds. bohrium.com Similarly, the functionalized ketones generated via photoredox catalysis could be elaborated into more complex structures. The ability to generate and react the β-keto radical from this compound would open doors to new disconnection approaches in retrosynthetic analysis. Ultimately, these new methodologies will enable the incorporation of the neopentylcyclopropyl motif into a broader range of target molecules, including potential agrochemicals, materials, and pharmaceuticals.
Integration into Advanced Materials Science or Polymer Chemistry
The unique structural features of the cyclopropyl (B3062369) group, such as high ring strain and unique orbital hybridization, often impart interesting properties to materials. researchgate.net Future research could explore the incorporation of this compound as a monomer or modifying agent in polymer synthesis. The bulky neopentyl group could influence polymer morphology, potentially leading to materials with altered thermal stability, mechanical strength, or gas permeability.
Potential Research Areas:
| Research Area | Potential Impact |
| Polymer Backbone Modification | Introduction of the rigid cyclopropyl moiety could enhance polymer chain stiffness. |
| Pendant Group Functionalization | The hydroxyl group offers a reactive site for grafting onto existing polymer chains. |
| Development of Novel Monomers | Polymerization of vinyl-functionalized derivatives of this compound. |
Advanced Computational Methodologies for Predictive Modeling and Rational Design
In the absence of experimental data, computational chemistry could serve as a powerful tool to predict the properties and reactivity of this compound. researchgate.net Density Functional Theory (DFT) and other quantum mechanical methods could be employed to model its geometric and electronic structure, vibrational frequencies, and reaction pathways. Such studies could guide future synthetic efforts and material design. nih.gov
Table of Potential Computational Studies:
| Computational Method | Property to be Investigated | Potential Insights |
| Density Functional Theory (DFT) | Molecular geometry and electronic structure | Understanding of bond lengths, angles, and charge distribution. |
| Ab initio methods | Reaction mechanisms and transition states | Prediction of reactivity and potential synthetic routes. |
| Molecular Dynamics (MD) | Conformational analysis and intermolecular interactions | Insights into the behavior of the molecule in different environments. |
Collaborative Interdisciplinary Research Opportunities in Organic Chemistry
The synthesis and study of novel molecules like this compound would inherently create opportunities for interdisciplinary collaboration. Organic synthesis chemists would be needed to develop efficient routes to the compound, while physical chemists and material scientists could investigate its properties and potential applications. bangor.ac.uk Collaboration with computational chemists would be crucial for rational design and understanding of its behavior at a molecular level. rsc.org The development of new chiral cyclopropane (B1198618) scaffolds, for instance, is an area of high interest for medicinal chemistry and drug discovery. nih.gov
This collaborative approach, combining synthetic, theoretical, and materials science expertise, would be essential to unlock the potential of this and other underexplored cyclopropane derivatives. beilstein-journals.org
Q & A
Q. What are the established synthetic routes for 1-neopentylcyclopropan-1-ol, and how do reaction conditions influence yield?
Q. How can researchers confirm the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : Look for cyclopropane ring protons (δ 0.5–1.5 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad).
- Mass Spectrometry : Molecular ion peak at m/z 142.1 (CHO) with fragmentation patterns indicative of neopentyl group loss.
- HPLC : Use a C18 column with UV detection (210 nm) to assess purity (>95% required for reproducibility) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects or measurement techniques. Systematic approaches include:
- DSC/TGA : Compare decomposition onset temperatures across solvents (e.g., DMSO vs. toluene).
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate strain energy and compare with experimental ΔH values.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to published datasets, accounting for outliers due to impurities .
Q. How does the stereoelectronic environment of the neopentyl group influence cyclopropane ring reactivity?
- Methodological Answer : The bulky neopentyl group imposes steric hindrance, affecting ring-opening reactions. Design experiments to probe:
Q. What computational tools predict the biological activity of this compound derivatives?
- Methodological Answer : Leverage QSAR models and docking simulations:
- PubChem BioAssay Data : Train models using cyclopropanol derivatives with known IC values (e.g., enzyme inhibition).
- AutoDock Vina : Simulate binding to target proteins (e.g., cytochrome P450) using the compound’s 3D structure (generated via ChemDraw3D) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solubility using standardized protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
